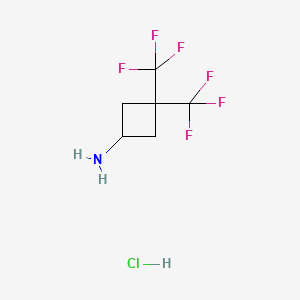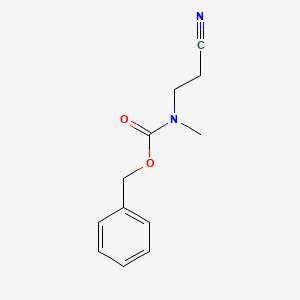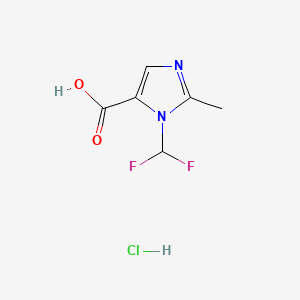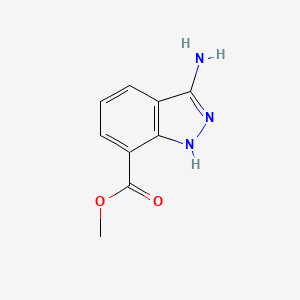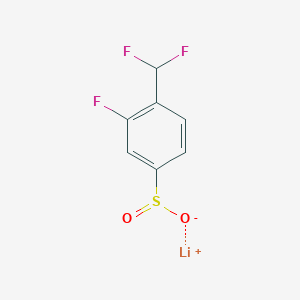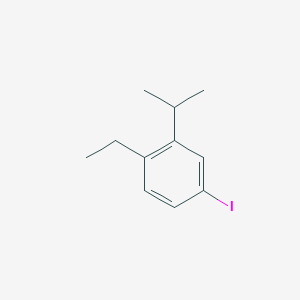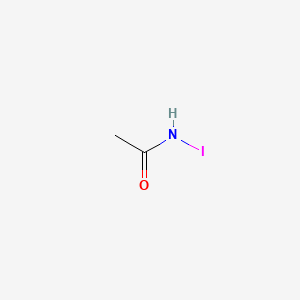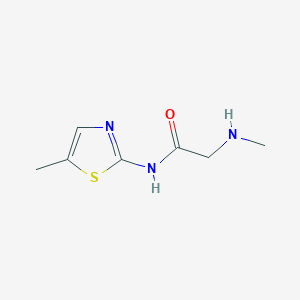
tert-Butyl 5-amino-2-bromonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-amino-2-bromonicotinate: is a chemical compound with the molecular formula C10H12BrNO2. It is primarily used as a building block in organic synthesis for the preparation of more complex molecules. This compound is significant due to the presence of two reactive functional groups, which make it versatile for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 5-amino-2-bromonicotinate typically involves the esterification of 5-amino-2-bromonicotinic acid with tert-butanol. This reaction is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The reaction conditions are mild and generally involve room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The ester bond in tert-Butyl 5-amino-2-bromonicotinate can be hydrolyzed under acidic or basic conditions to form 5-amino-2-bromonicotinic acid and tert-butanol.
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Hydrolysis: 5-amino-2-bromonicotinic acid and tert-butanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 5-amino-2-bromonicotinate is used in the synthesis of various aminonicotinic acid esters, demonstrating its utility in the preparation of heterocyclic compounds. It serves as a precursor in the hetero-Cope rearrangement, leading to the synthesis of water-soluble stable free radicals.
Biology and Medicine: In medicinal chemistry, tert-butyl group derivatives, including this compound, are analyzed for their physicochemical properties and efficacy in drug development. Its role in the biosynthesis of key intermediates for drugs like atorvastatin and rosuvastatin is also significant.
Industry: The compound is integral in synthesizing pincer-type bicyclic diacyloxy- and diazaselenuranes, highlighting its role in developing complex organic structures. Its derivatives are investigated for their potential in environmental applications like MTBE oxidation in water treatment processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-bromonicotinate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can be hydrolyzed under appropriate conditions. These reactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
tert-Butyl 5-bromonicotinate: Similar in structure but lacks the amino group, making it less versatile for certain reactions.
tert-Butyl 5-amino-2-chloronicotinate: Similar but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness: tert-Butyl 5-amino-2-bromonicotinate is unique due to the presence of both an amino group and a bromine atom, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
tert-butyl 5-amino-2-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-4-6(12)5-13-8(7)11/h4-5H,12H2,1-3H3 |
InChI Key |
YQQOAZJUUBUNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



